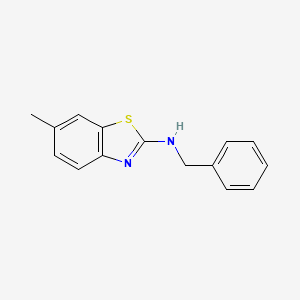

Benzyl-(6-methyl-benzothiazol-2-yl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-(6-methyl-benzothiazol-2-yl)-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds, including their derivatives, have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound of interest, with a benzyl group attached to the 6-methyl-benzothiazol-2-yl moiety, is likely to exhibit interesting chemical and biological properties due to the presence of the benzothiazole core and the substituents attached to it .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various electrophiles or the cyclization of thioamides. In the context of benzyl-(6-methyl-benzothiazol-2-yl)-amine, the synthesis could potentially involve the functionalization of the benzothiazole core with a benzyl group. For instance, the reaction of (2-benzothiazolyl)methyllithium with organic electrophiles has been shown to introduce various functional groups, including amine groups, into the benzothiazole structure . Additionally, the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines has been reported, which could provide insights into similar synthetic strategies for benzyl-(6-methyl-benzothiazol-2-yl)-amine .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern on the benzothiazole core can significantly influence the molecular conformation and the potential for intramolecular interactions. For example, the novel thiophene-benzothiazole derivative compounds synthesized in one study were characterized using spectroscopic techniques and single-crystal X-ray diffraction, confirming the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions, including acylation, alkylation, and reactions with amines. The antitumor activity of 2-(4-aminophenyl)benzothiazoles has been linked to their metabolism, which involves N-acetylation and oxidation . Similarly, the reaction of 1-(2-benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole moiety and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the solvent effects on the UV-Vis absorption of thiophene-benzothiazole derivatives were studied, indicating that solvent polarity can significantly impact the electronic absorption behavior of these compounds . Additionally, the chemiluminescence derivatization of amines for liquid chromatography has been explored using a benzothiazole derivative, demonstrating the utility of these compounds in analytical chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Benzyl-(6-methyl-benzothiazol-2-yl)-amine and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown promising antibacterial, antifungal, and anthelmintic activities. For example, Amnerkar et al. (2015) synthesized a series of these compounds, demonstrating moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).

Antimicrobial and Corrosion Inhibition Studies

In addition to their biological activities, these compounds have been studied for their potential as corrosion inhibitors. Nayak and Bhat (2023) explored the corrosion inhibition effect of benzothiazole derivatives, including benzyl-(6-methyl-benzothiazol-2-yl)-amine, finding them to exhibit significant bioactivities and corrosion inhibition properties (Nayak & Bhat, 2023).

Synthesis and Characterization

Various synthesis methods have been developed to create benzyl-(6-methyl-benzothiazol-2-yl)-amine derivatives. Chaudhary et al. (2011) reported the synthesis of related compounds and their characterization by elemental analysis and spectroscopic studies. These compounds were tested for their antibacterial and entomological activities (Chaudhary et al., 2011).

Anti-Inflammatory Activity

Some derivatives of benzyl-(6-methyl-benzothiazol-2-yl)-amine have been studied for their anti-inflammatory activity. Srivastav, Salahuddin, and Shantakumar (2009) synthesized novel compounds and investigated them for anti-inflammatory and antibacterial activity, demonstrating the potential of these compounds in therapeutic applications (Srivastav, Salahuddin, & Shantakumar, 2009).

Wirkmechanismus

Target of Action

Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzothiazoles are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Benzothiazoles are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The solubility of related compounds in various solvents suggests that the compound may have good bioavailability .

Result of Action

Benzothiazoles are known to have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can influence the action of benzothiazoles .

Eigenschaften

IUPAC Name |

N-benzyl-6-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-11-7-8-13-14(9-11)18-15(17-13)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLYJKTDDCZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368267 |

Source

|

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

CAS RN |

56406-14-5 |

Source

|

| Record name | Benzyl-(6-methyl-benzothiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)